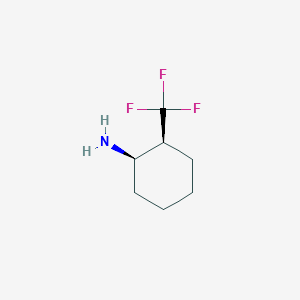

rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine

CAS No.: 1335234-06-4

Cat. No.: VC8230747

Molecular Formula: C7H12F3N

Molecular Weight: 167.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1335234-06-4 |

|---|---|

| Molecular Formula | C7H12F3N |

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | (1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine |

| Standard InChI | InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m0/s1 |

| Standard InChI Key | KHKJUJGNSSJMED-NTSWFWBYSA-N |

| Isomeric SMILES | C1CC[C@H]([C@H](C1)C(F)(F)F)N |

| SMILES | C1CCC(C(C1)C(F)(F)F)N |

| Canonical SMILES | C1CCC(C(C1)C(F)(F)F)N |

Introduction

Structural and Stereochemical Features

The compound belongs to the class of fluorinated cyclohexylamines, characterized by a six-membered carbocyclic ring with a trifluoromethyl (-CF₃) group and a primary amine (-NH₂) in vicinal positions. The stereodescriptor "(1r,2s)" specifies the relative configuration, where the amine and trifluoromethyl groups occupy adjacent carbons in a trans-diaxial arrangement.

Molecular Properties

-

Molecular Formula: C₇H₁₂F₃N

-

Molecular Weight: 167.17 g/mol

-

logP: Estimated ~2.1 (calculated using fragment-based methods)

The trifluoromethyl group confers enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, a feature exploited in medicinal chemistry .

Synthetic Methodologies

Stereoselective Synthesis

While no direct synthesis of rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine is documented, analogous routes for related fluorocycloalkylamines suggest viable strategies:

Route 1: Nitro-Mannich/Hydroamination Cascade

A nitro-Mannich reaction followed by hydroamination, as demonstrated for pyrrolidine derivatives , could be adapted:

-

Nitro-Mannich Reaction: Cyclohexene derivatives undergo nitroalkane addition to form β-nitroamines.

-

Hydroamination: Gold-catalyzed cyclization yields the amine .

Route 2: Azidation/Reduction

-

Step 1: Azidation of a cyclohexene precursor using iron catalysis to install the azide group .

-

Step 2: Staudinger reduction or catalytic hydrogenation to convert the azide to an amine .

Racemic Resolution Challenges

The racemic nature complicates isolation of enantiopure material. Chiral HPLC or enzymatic resolution may be required, though no specific protocols are reported .

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR: Expected signals include:

Stability and Solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume